Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
Overview
Description
Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate: is an organic compound with the molecular formula C₇H₁₂O₃ It features a cyclobutane ring substituted with a hydroxymethyl group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method for synthesizing Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate involves the hydroboration-oxidation of an appropriate cyclobutene precursor. The reaction typically uses borane (BH₃) or a borane complex, followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base such as sodium hydroxide (NaOH).
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to couple a boronic acid derivative with a halogenated cyclobutane precursor.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration-oxidation or coupling reactions, optimized for efficiency and yield. Continuous flow reactors and other advanced technologies can be employed to enhance the scalability and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products:
Oxidation: Methyl 3-(carboxymethyl)cyclobutane-1-carboxylate.
Reduction: Methyl 3-(hydroxymethyl)cyclobutane-1-methanol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Mechanism of Action
The mechanism of action of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to its functional groups. In biological systems, its mechanism would depend on its interaction with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .
Comparison with Similar Compounds
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate: This compound features a bicyclic structure, offering different reactivity and stability compared to the cyclobutane derivative.
Methyl 3-(hydroxymethyl)cyclohexane-1-carboxylate: This compound has a six-membered ring, which affects its chemical properties and reactivity.
Uniqueness: Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate is unique due to its four-membered cyclobutane ring, which imparts significant ring strain and influences its reactivity. This makes it a valuable intermediate in synthetic chemistry, offering distinct advantages over its larger ring analogs .
Properties
IUPAC Name |
methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)6-2-5(3-6)4-8/h5-6,8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUXXSRNBCFGDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855672 | |
Record name | Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2398-17-6 | |
Record name | Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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